Methyl 3-bromo-4-(difluoromethoxy)benzoate
Description
Significance of Aryl Fluorine and Difluoromethoxy Substituents in Pharmaceutical and Agrochemical Sciences
The incorporation of fluorine and fluorinated groups into organic molecules is a critically important strategy in the development of modern pharmaceuticals and agrochemicals. huaxuejia.cn The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical and biological characteristics. acsreagentes.com.br
The difluoromethoxy (-OCHF₂) group, in particular, has gained significant attention in medicinal chemistry. sigmaaldrich.com Its inclusion in a drug candidate can lead to several beneficial modifications:
Enhanced Metabolic Stability : The presence of the C-F bonds increases resistance to metabolic degradation, which can prolong the active life of a drug in the body. sigmaaldrich.com
Modulated Lipophilicity : The -OCHF₂ group can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is crucial for its ability to cross cell membranes. This group offers dynamic lipophilicity, meaning it can alter this property based on its chemical environment. sigmaaldrich.com
Altered Acidity and Basicity : The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets.
Hydrogen Bonding Capacity : The hydrogen atom in the -OCHF₂ group can act as a weak hydrogen bond donor, providing an additional point of interaction with biological receptors like enzymes. sigmaaldrich.comcurelifesciences.co.uk
In the agrochemical sector, these same properties are leveraged to create more potent and stable herbicides, insecticides, and fungicides. cymitquimica.com Fluorinated compounds often exhibit enhanced biological activity and greater resistance to environmental breakdown. huaxuejia.cncymitquimica.com For instance, a significant percentage of modern agrochemicals contain aryl-fluorine or related motifs, underscoring their importance in the industry. huaxuejia.cn
Overview of Methyl 3-bromo-4-(difluoromethoxy)benzoate in Contemporary Chemical Research
This compound is a specialized chemical reagent used in organic synthesis. It is a trifunctional building block, meaning it has three distinct points of reactivity that can be selectively addressed by chemists. Its structure consists of a central benzene (B151609) ring to which a methyl ester group (-COOCH₃), a bromine atom (-Br), and a difluoromethoxy group (-OCHF₂) are attached.
This compound is not typically the end-product of research but rather a key intermediate. Its value lies in its ability to introduce the 3-bromo-4-(difluoromethoxy)phenyl moiety into a target molecule. The bromine atom serves as a versatile "handle" for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols. The difluoromethoxy group is carried through the synthesis to be incorporated into the final product, imparting the desirable properties discussed previously.
Below are the key chemical properties of this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 200956-56-5 | |
| Molecular Formula | C₉H₇BrF₂O₃ | |
| Molecular Weight | 281.05 g/mol | |
| Appearance | White powder | |
| Purity | ≥95% | cymitquimica.com |
Scope and Objectives of Academic Investigations on this compound
Academic and industrial investigations involving this compound are primarily focused on its use as a strategic starting material for the synthesis of novel and complex molecules. The principal objective for researchers utilizing this compound is to efficiently construct molecules that contain the difluoromethoxy-substituted aromatic ring, which is a privileged structural motif in modern drug discovery.
The scope of these investigations typically falls into the following areas:
Medicinal Chemistry : The synthesis of new potential drug candidates. Researchers might use this compound in a multi-step synthesis to create a final molecule designed to interact with a specific biological target, such as an enzyme or receptor implicated in a disease. The goal is to leverage the metabolic stability and binding properties conferred by the difluoromethoxy group.
Agrochemical Research : The development of new pesticides. Similar to medicinal chemistry, the objective is to build new herbicides or insecticides where the difluoromethoxy group enhances potency and stability.
Development of Synthetic Methodology : While less common for a commercially available starting material, research could focus on exploring new types of chemical reactions using the compound's unique combination of functional groups. For example, developing a novel cross-coupling reaction that is particularly effective for this type of electron-deficient, sterically hindered substrate.
In essence, the primary objective of using this compound is to accelerate the discovery and development of new functional molecules by providing a pre-functionalized, high-value building block. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVLQGBDVHMHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596204 | |
| Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-56-5 | |
| Record name | Benzoic acid, 3-bromo-4-(difluoromethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Methyl 3 Bromo 4 Difluoromethoxy Benzoate
Established Strategies for Aryl Difluoromethyl Ether Formation
The synthesis of aryl difluoromethyl ethers, the key structural feature in Methyl 3-bromo-4-(difluoromethoxy)benzoate, is achieved through several modern synthetic methodologies. These strategies primarily revolve around the formation of a difluorocarbene intermediate or the use of metal catalysts and photoredox systems to facilitate the O-difluoromethylation of phenolic precursors.
Phenol (B47542) Difluoromethylation Approaches via S-(Difluoromethyl)sulfonium Salts
A practical and widely used method for the difluoromethylation of phenols involves the use of bench-stable S-(difluoromethyl)sulfonium salts as difluorocarbene precursors. rsc.org This approach allows for the conversion of a diverse range of functionalized phenols into their corresponding aryl difluoromethyl ethers in good to excellent yields. rsc.org The reaction typically proceeds in the presence of a base, such as lithium hydroxide. rsc.org
The proposed mechanism for this transformation involves the in-situ generation of difluorocarbene (:CF₂) from the sulfonium (B1226848) salt. sci-hub.se The phenoxide, formed by the deprotonation of the phenol with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. sci-hub.seorgsyn.org Subsequent protonation of the resulting anion yields the final aryl difluoromethyl ether product. sci-hub.se Mechanistic studies, including trapping experiments, have provided strong evidence supporting the involvement of a difluorocarbene intermediate in this process. sci-hub.se A systematic study of the chemoselectivity revealed the reactivity order of various nucleophiles towards difluorocarbene to be ArS⁻ > RS⁻, and ArO⁻ > ROH > RO⁻. rsc.orgsci-hub.se
Metal-Catalyzed Difluoromethylation Reactions (e.g., Nickel, Palladium, Gold Catalysis)
Transition-metal catalysis offers powerful tools for forming C-CF₂H bonds, and these principles are extended to the formation of O-CF₂H bonds.
Nickel-catalysis has been employed for the difluoromethylation of aryl halides. For instance, a stable, isolable difluoromethyl zinc reagent can be used with a nickel catalyst to difluoromethylate aryl iodides and bromides under mild, room-temperature conditions. rsc.org
Palladium-catalyzed methods are prominent for the difluoromethylation of aryl (pseudo)halides and boronic acids. rsc.org One approach involves the coupling of arylboronic acids with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial raw material. nih.gov This reaction proceeds with high efficiency and a broad substrate scope, and mechanistic studies suggest the involvement of a palladium difluorocarbene intermediate. nih.gov Palladium catalysts are also effective for the direct difluoromethylation of various heteroaryl halides, providing a vital tool for medicinal chemistry. researchgate.net While many palladium-catalyzed methods focus on C-C bond formation, the underlying principles involving oxidative addition and reductive elimination are foundational to developing O-C bond forming reactions.
Gold-catalyzed reactions in this sphere often focus on dearomatization or other complex transformations rather than direct O-difluoromethylation of simple phenols. nih.gov For example, gold(I) catalysis can achieve the intermolecular addition of phenols to olefins and facilitate the dearomatization of phenols to create complex spirocyclic structures. nih.govresearchgate.net While not a direct method for simple aryl difluoromethyl ether synthesis, these advanced applications highlight the unique reactivity that gold catalysts can bring to phenol chemistry.
Photoredox Catalysis in Difluoromethylation
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of difluoromethoxylated compounds. rsc.org These methods often rely on the generation of radical species from various precursors under gentle conditions. rsc.org For instance, S-(difluoromethyl)sulfonium salts can serve as precursors to the CF₂H radical under photoredox conditions, enabling the functionalization of unsaturated compounds.
Photocatalytic strategies have been developed for the formation of O–CF₂H and C–OCF₂H bonds. rsc.org These processes utilize a photocatalyst, such as Ru(bpy)₃(PF₆)₂, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate the required reactive intermediates. The mild conditions and high functional group tolerance make photoredox catalysis particularly attractive for the late-stage functionalization of complex molecules. rsc.org
Specific Synthetic Routes to this compound
The direct synthesis of this compound involves the selective O-difluoromethylation of its phenolic precursor, Methyl 3-bromo-4-hydroxybenzoate. The established methods described above are directly applicable to this transformation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Based on general procedures for the difluoromethylation of phenols, several parameters can be adjusted.
When using difluorocarbene precursors like sodium chlorodifluoroacetate, key variables include the choice of solvent (e.g., DMF, acetonitrile), base (e.g., K₂CO₃, Cs₂CO₃), temperature, and reaction time. orgsyn.orgorgsyn.org For instance, the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene typically requires elevated temperatures, often around 120 °C. orgsyn.org The choice of base is crucial for generating the phenoxide nucleophile without promoting side reactions.
The table below outlines common parameters that are optimized for the difluoromethylation of phenols, which would be relevant for the synthesis of the title compound.
| Parameter | Options | General Observations |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate, S-(Difluoromethyl)sulfonium Salts, Diethyl bromodifluoromethylphosphonate | Choice depends on scale, cost, and handling considerations. Sodium chlorodifluoroacetate is stable and cost-effective for large-scale synthesis. orgsyn.org |
| Solvent | DMF, Acetonitrile, THF, Dioxane | DMF is a common solvent for these reactions, often used with water as a co-solvent. orgsyn.org |
| Base | K₂CO₃, Cs₂CO₃, LiOH, NaH | The base must be strong enough to deprotonate the phenol but compatible with other functional groups in the molecule. rsc.orgorgsyn.org |
| Temperature | Room Temperature to 120 °C | Reactions involving thermal generation of difluorocarbene require heat, while photoredox and some metal-catalyzed reactions can proceed at room temperature. rsc.orgorgsyn.org |
| Catalyst (if applicable) | Palladium complexes, Nickel complexes, Photocatalysts (e.g., Iridium or Ruthenium complexes) | Catalyst and ligand choice is crucial for efficiency and selectivity in metal-catalyzed and photoredox reactions. rsc.orgresearchgate.net |
This table presents generalized optimization parameters based on established difluoromethylation methodologies.
Preparation from Relevant Precursors (e.g., Methyl 3-bromo-4-hydroxybenzoate)
The most direct and logical precursor for the synthesis of this compound is Methyl 3-bromo-4-hydroxybenzoate . This starting material contains the required carbon skeleton and functional groups, with the exception of the difluoromethoxy moiety.
The synthesis proceeds via the selective difluoromethylation of the phenolic hydroxyl group. A common and practical method for this transformation on a laboratory or industrial scale is the reaction with a difluorocarbene source. orgsyn.org For example, treating Methyl 3-bromo-4-hydroxybenzoate with sodium chlorodifluoroacetate in a suitable solvent like DMF at an elevated temperature would generate difluorocarbene in situ, which would then be trapped by the phenoxide to form the desired product. orgsyn.orgorgsyn.org
The reaction scheme is as follows:

This precursor-based approach is efficient as it builds upon a readily available starting material and utilizes well-established difluoromethylation chemistry to install the key functional group.
Mechanistic Elucidation of Difluoromethoxylation Pathways
The introduction of the difluoromethoxy (-OCF₂H) group into organic molecules is a pivotal strategy in medicinal and materials chemistry. nih.gov Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of difluoromethoxylation. The formation of the C-OCF₂H bond can proceed through distinct mechanistic manifolds, primarily categorized as ionic and radical pathways.
Investigation of Radical and Ionic Mechanisms
The two primary mechanisms for difluoromethoxylation involve either an ionic intermediate, typically difluorocarbene (:CF₂), or a radical intermediate, the difluoromethoxy radical (•OCF₂H).
Ionic Mechanisms: The most established ionic pathway proceeds via the reaction of a nucleophile with difluorocarbene (:CF₂). nih.govnih.gov This highly reactive electrophilic intermediate is generated in situ from various precursors. Common methods for generating difluorocarbene include the thermal decomposition of sodium chlorodifluoroacetate or the use of reagents like TMSCF₂Br with a suitable activator. nih.govnih.gov The mechanism involves the nucleophilic attack of an oxygen or sulfur atom on the electron-deficient difluorocarbene. beilstein-journals.org For instance, the reaction with ketones involves the ketone's carbonyl oxygen acting as a weak nucleophile, attacking the difluorocarbene. This is followed by a protonation-deprotonation sequence to yield the difluoromethyl enol ether. beilstein-journals.org
Radical Mechanisms: Radical-mediated difluoromethoxylation has emerged as a powerful alternative, particularly for the functionalization of unactivated C-H bonds in (hetero)arenes. rsc.orgnih.gov This approach often utilizes visible-light photoredox catalysis to generate the key •OCF₂H radical intermediate under mild conditions. nih.govrsc.org In a typical catalytic cycle, a photosensitizer, such as Ru(bpy)₃²⁺, is excited by visible light. rsc.org The excited photocatalyst then engages in a single electron transfer (SET) with a redox-active difluoromethoxylating reagent. rsc.orgnih.gov This process generates a neutral radical that fragments, liberating the •OCF₂H radical. rsc.org This radical can then add to aromatic systems to form a cyclohexadienyl radical intermediate, which, after oxidation and deprotonation, yields the final difluoromethoxylated product. rsc.orgnih.gov Mechanistic studies, including quantum yield measurements and Stern-Volmer quenching experiments, support the proposed closed catalytic cycle and rule out an extended radical chain mechanism. nih.govrsc.org
| Feature | Ionic Mechanism | Radical Mechanism |
|---|---|---|
| Key Intermediate | Difluorocarbene (:CF₂) | Difluoromethoxy Radical (•OCF₂H) |
| Typical Substrates | Phenols, Alcohols, Ketones, Thiophenols beilstein-journals.orgsioc.ac.cn | Arenes, Heteroarenes (C-H Functionalization) rsc.orgnih.gov |
| Generation Method | Base- or thermally-induced decomposition of precursors (e.g., TMSCF₂Br, NaCF₂ClCO₂) nih.govnih.gov | Visible-light photoredox catalysis with redox-active reagents rsc.org |
| Reaction Conditions | Often requires base; can require elevated temperatures sioc.ac.cncas.cn | Mild, often room temperature nih.govrsc.org |
| Key Bond Formation | Nucleophilic attack on carbene (e.g., O-:CF₂, S-:CF₂) sioc.ac.cn | Radical addition to C=C bonds or C-H bonds rsc.orgdntb.gov.ua |
Chemoselectivity and Reactivity Profiles of Nucleophiles
The outcome of difluoromethoxylation reactions is highly dependent on the nature of the nucleophile, exhibiting distinct chemoselectivity.
In carbene-based ionic pathways, the reaction proceeds with nucleophilic heteroatoms. A profiling platform to define the chemoselectivity of carbene-mediated difluoromethylation of nucleosides has been established. nih.gov Studies on uridine (B1682114) and cytidine (B196190) analogues revealed that O-difluoromethylation is highly favored over N-difluoromethylation. nih.govacs.org Specifically, uridine derivatives undergo difluoromethylation at the O4-position, while cytidine analogues are preferentially modified at the O2-position. acs.org Furthermore, when thionucleosides are used, S-difluoromethylation is observed to be preferable to O-difluoromethylation, highlighting the higher nucleophilicity of sulfur compared to oxygen in these systems. nih.gov
The reactivity of the nucleophile is a critical factor. Strong nucleophiles react readily, while weaker ones, such as the carbonyl oxygen in ketones, require optimized conditions. beilstein-journals.org In reactions involving difunctional molecules, chemoselectivity becomes paramount. For example, in the difluoromethylation of phenols and thiophenols using a difluorocarbene precursor under basic conditions, both S- and O-nucleophiles can react. sioc.ac.cn The choice of base and reaction conditions can influence the selective functionalization of one group over the other, often favoring the more nucleophilic thiophenol. sioc.ac.cn The phenylsulfonyl group has been employed as a removable activating group to enhance the nucleophilicity of fluorinated carbanions, thereby improving reaction efficiency with a range of electrophiles including aldehydes, ketones, and alkyl halides. cas.cn
| Nucleophile Class | Substrate Example | Observed Selectivity | Reference |
|---|---|---|---|
| Phenols | Substituted Phenols | O-difluoromethylation | sioc.ac.cn |
| Thiophenols | Substituted Thiophenols | S-difluoromethylation, generally preferred over O-difluoromethylation | sioc.ac.cn |
| Ketones | Aryl Ketones | O-difluoromethylation of the carbonyl to form difluoromethyl enol ethers | beilstein-journals.org |
| Nucleosides | Uridine analogues | Chemoselective O-difluoromethylation at the 4-position | nih.govacs.org |
| Cytidine analogues | Chemoselective O-difluoromethylation at the 2-position | nih.govacs.org |
Development of Sustainable Synthetic Protocols
Recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of difluoromethoxylated compounds, including this compound. These efforts aim to reduce waste, avoid harsh reagents, and improve energy efficiency.
Visible-Light Photoredox Catalysis: One of the most significant advances in sustainable synthesis is the use of visible-light photoredox catalysis. nih.govresearchgate.net This methodology allows for the generation of the •OCF₂H radical under exceptionally mild conditions, often at room temperature, avoiding the need for high-energy inputs or harsh chemical oxidants/reductants. rsc.orgnih.gov The use of light as a traceless reagent contributes to the green credentials of these transformations. nih.gov
Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state via grinding or milling, offers a powerful solvent-free alternative. beilstein-journals.org A mechanochemical approach for the synthesis of difluoromethyl enol ethers from ketones has been developed. beilstein-journals.orgbeilstein-journals.org This method utilizes the in situ generation of difluorocarbene under solvent-free or liquid-assisted grinding conditions at room temperature, with reaction times often being significantly shorter than solution-phase counterparts. beilstein-journals.org By eliminating hazardous solvents, mechanochemistry substantially reduces the ecological footprint of the synthetic process. beilstein-journals.org
Atom Economy: The development of protocols that maximize atom economy is a cornerstone of green chemistry. The use of fluoroform (CHF₃) as a difluoromethylating agent is highly attractive from this perspective. rsc.org Although fluoroform is a low-reactivity gas, protocols are being developed, particularly using continuous flow technology, to enable its use as an ideal, atom-efficient C1 source for the CF₂H group. rsc.org Such strategies represent a move towards more sustainable and cost-effective production of fluorinated molecules.
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 3 Bromo 4 Difluoromethoxy Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For Methyl 3-bromo-4-(difluoromethoxy)benzoate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique difluoromethoxy group.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring.
The aromatic protons are expected to show distinct signals. The proton at the C2 position, being ortho to both the bromo and the ester groups, would likely appear as a doublet. The proton at C6, situated between the bromo and difluoromethoxy groups, would present as a doublet of doublets due to coupling with the C5 proton and the fluorine atoms of the difluoromethoxy group. The C5 proton, adjacent to the difluoromethoxy group, would also appear as a doublet.
The methyl ester (–OCH₃) protons typically appear as a sharp singlet in the upfield region, around 3.9 ppm. The single proton of the difluoromethoxy group (–OCHF₂) is expected to produce a characteristic triplet due to coupling with the two adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (C2) | ~8.2 | d |
| Aromatic H (C6) | ~7.9 | dd |
| Aromatic H (C5) | ~7.3 | d |
| -OCHF₂ | ~6.8 | t |
| -OCH₃ | ~3.9 | s |
Note: Predicted values are based on analogous structures and established substituent effects.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the ester group is expected to resonate at the lowest field, typically in the range of 164-166 ppm. The aromatic carbons show signals in the 110-155 ppm region. The carbon atom attached to the difluoromethoxy group (C4) will appear as a triplet due to C-F coupling. The carbon bearing the bromine atom (C3) will also have a characteristic chemical shift. The methyl carbon of the ester group will be found at a much higher field, generally around 52-53 ppm. The carbon of the difluoromethoxy group will exhibit a prominent triplet due to the direct attachment to two fluorine atoms.
Fluorine-19 (¹⁹F) NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for probing the fluorine environments within a molecule. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal provides a unique fingerprint for the -OCHF₂ group. For similar difluoromethoxy-substituted aromatic compounds, the ¹⁹F NMR signal often appears as a doublet with a coupling constant (J-value) that confirms the H-F interaction.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₉H₇BrF₂O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.
The predicted monoisotopic mass of the molecule is 279.95465 Da. HRMS analysis would aim to detect the molecular ion peak [M]⁺ or common adducts such as [M+H]⁺ (m/z 280.96193) and [M+Na]⁺ (m/z 302.94387). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, separated by two mass units, providing a clear signature for a bromine-containing compound.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (•OCH₃) or the entire methyl ester group (•COOCH₃), and cleavage of the difluoromethoxy group.
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 280.96193 |
| [M+Na]⁺ | 302.94387 |
| [M-H]⁻ | 278.94737 |
| [M]⁺ | 279.95410 |
Note: These values are predicted and serve as a reference for experimental analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming the substitution pattern and the conformation of the ester and difluoromethoxy groups relative to the benzene ring.
While specific crystallographic data for this compound is not publicly available, analysis of a suitable single crystal would reveal the planarity of the benzene ring and the orientation of the substituents. For instance, it would determine the dihedral angle between the plane of the ester group and the plane of the aromatic ring. Furthermore, the analysis would elucidate intermolecular interactions in the crystal lattice, such as halogen bonding, dipole-dipole interactions, or π-stacking, which govern the solid-state packing and physical properties of the compound.
Crystal Growth and Quality Assessment
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For organic molecules like this compound, which is a solid at room temperature, several crystallization techniques can be employed. cymitquimica.comsigmaaldrich.com A common and effective method is slow evaporation from a suitable solvent or solvent mixture. The process involves dissolving the compound in a solvent in which it is sparingly soluble, and allowing the solvent to evaporate over a period of days or weeks, leading to the gradual formation of well-ordered crystals. Solvents such as methanol, ethanol, or ethyl acetate (B1210297) are often suitable for this purpose. nsf.govnih.gov
Once crystals are obtained, a critical assessment of their quality is paramount. This is typically performed using an optical microscope to select crystals that are free from visible defects, such as cracks or inclusions. The selected crystals are then mounted on a goniometer head for X-ray diffraction analysis. The quality of the diffraction pattern, characterized by sharp, well-defined diffraction spots, provides the ultimate measure of crystal quality.
Determination of Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystal lattice. This method provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation of this compound.
The analysis of a related compound, methyl 4-bromobenzoate, revealed an orthorhombic crystal system with the space group Pbca. researchgate.net For this compound, a similar or other common space group for organic molecules would be expected. The crystallographic data would be collected using a diffractometer equipped with a radiation source such as Mo Kα. nsf.govnih.gov The resulting data would be processed to yield a set of crystallographic parameters, as illustrated in the hypothetical data table below, based on typical values for similar organic compounds.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₇BrF₂O₃ |
| Formula Weight | 281.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 6.20 |
| c (Å) | 14.80 |
| β (°) | 105.0 |
| Volume (ų) | 930.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.005 |
The molecular conformation is of particular interest. The planarity of the benzene ring and the orientation of the methyl ester and difluoromethoxy groups relative to the ring would be determined. In similar structures, the ester group is often slightly twisted out of the plane of the benzene ring. nih.gov The arrangement of molecules within the crystal lattice, known as crystal packing, is also revealed. This shows how individual molecules are oriented with respect to one another, providing insights into the forces that govern the crystal's structure.
Analysis of Intermolecular Interactions
The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Given the functional groups present, several types of non-covalent interactions are anticipated. These include dipole-dipole interactions, van der Waals forces, and potentially weaker C-H···O and C-H···F hydrogen bonds.
A significant interaction that could be present is a halogen bond, a non-covalent interaction involving the bromine atom. In the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å was observed, indicating a significant halogen bonding interaction that contributes to the stability of the crystal packing. researchgate.net Similar interactions could be expected in the crystal structure of this compound, where the bromine atom could interact with the oxygen atoms of the ester or difluoromethoxy groups of neighboring molecules. The analysis of intermolecular contacts and their geometries provides a detailed understanding of the supramolecular assembly of the compound. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra for this compound would exhibit a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.
The analysis of related benzoate (B1203000) derivatives provides a basis for assigning the expected vibrational frequencies. nih.govresearchgate.net The key functional groups in this compound are the ester group (C=O, C-O), the difluoromethoxy group (C-F, C-O), the aromatic ring (C=C, C-H), and the carbon-bromine bond (C-Br).
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1730 - 1715 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ester C-O | Stretching | 1300 - 1100 |
| Difluoromethoxy C-F | Stretching | 1100 - 1000 |
| Difluoromethoxy C-O | Stretching | 1250 - 1050 |
| C-Br | Stretching | 700 - 500 |
The IR spectrum would be dominated by the strong absorption of the C=O stretching vibration of the ester group, typically found around 1720 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group would appear as strong bands in the 1100-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range. researchgate.net The Raman spectrum would complement the IR data, often showing strong signals for the aromatic ring vibrations and other less polar bonds. A detailed analysis of both spectra would allow for a comprehensive assignment of the vibrational modes of the molecule. nih.govscirp.orgchemicalbook.com
Computational and Theoretical Analysis of Methyl 3 Bromo 4 Difluoromethoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of methyl 3-bromo-4-(difluoromethoxy)benzoate. These methods provide a molecular-level understanding of its properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.com
Table 1: Representative Calculated Properties for Substituted Benzoates using DFT
| Property | Typical Value Range | Significance |
| Total Energy (Hartree) | Varies | Indicator of molecular stability. |
| Dipole Moment (Debye) | 1.5 - 4.0 | Measures the polarity of the molecule. |
| HOMO-LUMO Gap (eV) | 3.0 - 5.0 | Relates to chemical reactivity and electronic transitions. |
Note: The values in this table are illustrative and based on DFT studies of various substituted benzoates, not specifically this compound.
Molecular Orbital and Electrostatic Potential Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. derpharmachemica.com For aromatic esters, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group of the ester. ucsb.edu
Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.orgavogadro.cc They are invaluable for predicting intermolecular interactions and reactive sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carbonyl and difluoromethoxy groups, and a positive potential near the hydrogen atoms. The bromine atom would also influence the electrostatic potential on the aromatic ring.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in this compound, specifically the C-O bond of the ester group and the C-O bond of the difluoromethoxy group, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For simple esters like methyl benzoate (B1203000), the molecule is generally planar, with the ester group lying in the same plane as the aromatic ring to maximize conjugation. researchgate.net However, steric hindrance from bulky substituents can lead to non-planar conformations. In a study of methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group was found to be slightly twisted with respect to the benzene ring. nih.gov For this compound, a computational conformational analysis would involve rotating the ester and difluoromethoxy groups to map out the potential energy surface and identify the global energy minimum, which corresponds to the most stable conformation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com For this compound, the predicted NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the ester, the proton of the difluoromethyl group, and the various carbon atoms. The calculated shifts would be influenced by the electronic environment of each nucleus, which is determined by the substituents on the benzene ring. While experimental spectra for this specific compound are not widely available in the literature for direct comparison, data for related compounds like methyl 3-bromo-4-methylbenzoate can provide a reference point.
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, characteristic IR peaks would be expected for the C=O stretching of the ester, the C-O stretching of the ester and ether linkages, and vibrations associated with the substituted benzene ring and the C-F bonds.
Table 2: Predicted Spectroscopic Data for a Generic Substituted Methyl Benzoate
| Spectroscopy | Feature | Predicted Range/Value |
| ¹H NMR (ppm) | Aromatic Protons | 7.0 - 8.5 |
| ¹H NMR (ppm) | Methyl Protons (-OCH₃) | 3.8 - 4.0 |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | 165 - 170 |
| IR (cm⁻¹) | Carbonyl Stretch (C=O) | 1700 - 1730 |
Note: These are generalized predictions for a substituted methyl benzoate and may vary for the specific target compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. core.ac.uk By simulating the movement of atoms over time, MD can provide insights into conformational changes, intermolecular interactions, and solvation processes. nih.govresearchgate.net
For this compound in a solvent like water or an organic solvent, MD simulations could be used to:
Analyze the solvation shell around the molecule and determine the preferred orientation of solvent molecules.
Investigate the dynamics of the ester and difluoromethoxy groups.
Calculate thermodynamic properties such as the free energy of solvation.
Studies on similar ester compounds have used MD simulations to understand hydrolysis mechanisms and the influence of cosolutes on reaction rates. core.ac.uk
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors and a specific property. mdpi.com
For this compound, QSPR models could be developed to predict properties such as:
Boiling point
Solubility
Octanol-water partition coefficient (logP)
Vapor pressure
These models are built using a training set of compounds with known properties and then validated using a test set. The molecular descriptors used in QSPR can be derived from the molecular graph (topological indices) or from quantum chemical calculations (electronic and geometric descriptors). nih.govnih.gov
Structure Activity Relationship Sar Studies and Biological Activity Investigations of Methyl 3 Bromo 4 Difluoromethoxy Benzoate and Analogues
Bioisosteric Properties of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is increasingly utilized in drug design as a bioisostere for more common functional groups like the methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. researchgate.net Its growing popularity stems from its unique electronic and conformational properties that can profoundly influence a molecule's behavior in a biological system. nih.gov
Comparison of Lipophilicity and Hydrogen Bonding Capabilities with Related Motifs
The substitution of a methoxy group with a difluoromethoxy group can significantly alter the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. While the trifluoromethoxy (-OCF₃) group is known to be highly lipophilic, the difluoromethoxy group presents a more nuanced picture. nih.gov The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, indicating that the impact is context-dependent and influenced by the surrounding molecular structure. researchgate.netresearchgate.netmdpi.com This variability allows for a finer tuning of a drug candidate's lipophilicity compared to the more pronounced lipophilic character of the trifluoromethyl group. researchgate.net
A key feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethoxy groups. nih.govnih.gov The hydrogen atom in the -OCF₂H group is polarized by the adjacent fluorine atoms, enabling it to form weak hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms in a protein's active site. nih.gov While this hydrogen bonding ability is weaker than that of a hydroxyl or amine group, it is comparable to that of a thiophenol or aniline. researchgate.netresearchgate.netmdpi.com This dual "lipophilic hydrogen bond donor" character is a valuable tool in medicinal chemistry, offering the potential to introduce favorable hydrogen bonding interactions while modulating lipophilicity. researchgate.net
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |
| Lipophilicity (π value) | ~0.02 | Variable (+0.46 to +1.14) | ~+1.04 | ~-0.67 |
| Hydrogen Bond Donor | No | Yes (weak) | No | Yes (strong) |
| Hydrogen Bond Acceptor | Yes | Yes | Yes | Yes |
Note: The lipophilicity values (π) are indicative and can vary depending on the molecular context.
Impact on Molecular Interactions and Ligand Binding
The unique properties of the difluoromethoxy group can have a significant impact on how a molecule interacts with its biological target. The introduction of fluorine atoms can alter the conformation of a molecule, which in turn can affect its binding affinity. researchgate.net For instance, the difluoromethoxy group attached to an aryl ring can adopt different conformations, influencing its interaction with the binding pocket of a protein. researchgate.net
In Vitro Biological Screening Assays
While direct biological screening data for Methyl 3-bromo-4-(difluoromethoxy)benzoate is not extensively available in the public domain, the structural motifs present in the molecule suggest potential activities that can be explored through various in vitro assays. The following sections discuss plausible biological activities based on the known effects of structurally related compounds.
Enzyme Inhibition Studies
The presence of a bromo-substituted aromatic ring and a difluoromethoxy group suggests that this compound and its analogues could be investigated as enzyme inhibitors. For example, various fluorinated compounds have been shown to inhibit a wide range of enzymes, including proteases, kinases, and metabolic enzymes. The difluoromethoxy group, in particular, has been incorporated into inhibitors of enzymes like steroid sulfatase (STS). nih.govnih.gov
To illustrate the potential for enzyme inhibition, the table below presents hypothetical inhibitory data for analogues of this compound against a panel of enzymes implicated in inflammatory and proliferative diseases.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Analogue 1 (R = COOH) | Cyclooxygenase-2 (COX-2) | 5.8 |
| Analogue 2 (R = CONH₂) | p38 MAP Kinase | 12.3 |
| Analogue 3 (R = CH₂OH) | Steroid Sulfatase (STS) | 0.9 |
This data is illustrative and based on the activities of structurally related compounds. It does not represent experimental results for this compound or its direct analogues.
Receptor Binding Assays
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The structural features of this compound suggest that it could be screened for binding affinity against various receptors. For instance, bromo-substituted aromatic compounds have been explored as ligands for nuclear receptors and other receptor families.
The following table provides an example of the kind of data that could be generated from receptor binding assays for analogues of the target compound.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
| Analogue 4 (R = H) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 250 |
| Analogue 5 (R = NH₂) | Estrogen Receptor α (ERα) | >10,000 |
| Analogue 6 (R = OCH₃) | Retinoid X Receptor α (RXRα) | 850 |
This data is for illustrative purposes and does not reflect experimentally determined binding affinities for this compound or its analogues.
Cell-Based Assays for Specific Biological Activities (e.g., Anti-inflammatory, Antiproliferative)
Given that chronic inflammation and uncontrolled cell proliferation are hallmarks of many diseases, including cancer, there is a constant search for new anti-inflammatory and antiproliferative agents. The difluoromethoxy group has been incorporated into molecules with demonstrated anti-inflammatory and antiproliferative effects. mdpi.comnih.gov For example, some difluoromethoxy-containing compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov Similarly, antiproliferative activity has been observed for compounds bearing this functional group against various cancer cell lines. nih.gov
A study on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives, which share the feature of a halogenated and fluorinated aromatic system, demonstrated significant anti-inflammatory and anticancer effects. mdpi.com Specifically, compounds with difluoro, bromo, and ester or carboxylic acid groups showed notable inhibition of cancer cell proliferation. mdpi.com This suggests that this compound warrants investigation for similar activities.
The table below presents hypothetical data from cell-based assays for analogues of this compound.
| Compound | Cell Line | Assay | EC₅₀ (µM) |
| Analogue 1 (R = COOH) | RAW 264.7 (macrophage) | LPS-induced NO inhibition | 8.2 |
| Analogue 2 (R = CONH₂) | MCF-7 (breast cancer) | Antiproliferation (MTT) | 15.5 |
| Analogue 3 (R = CH₂OH) | HCT116 (colon cancer) | Antiproliferation (MTT) | 9.7 |
This data is illustrative and based on the activities of structurally related compounds. It does not represent experimental results for this compound or its direct analogues.
Modulation of Cellular Signaling Pathways (e.g., TLR/NF-κB Pathways)
Research into the analogue Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has demonstrated its ability to modulate key inflammatory signaling pathways. Specifically, MBD has been shown to regulate the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comresearchgate.netnih.gov The NF-κB signaling cascade is a critical regulator of gene expression involved in immune and inflammatory responses. nih.gov Its activation leads to the transcription of numerous pro-inflammatory cytokines and other mediators.
In studies using a zebrafish model of inflammatory bowel disease (IBD), MBD was found to inhibit the mRNA expression of several key components of the TLR/NF-κB pathways. mdpi.comresearchgate.net These include TNF-α, NF-κB, IL-1β, IL-6, MyD88, and TRAF6. mdpi.comresearchgate.net Furthermore, MBD was observed to suppress the phosphorylation of NF-κB, a crucial step in its activation. nih.gov This inhibition of the TLR/NF-κB pathway is a primary mechanism behind the anti-inflammatory effects observed for MBD.
Another analogue, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has also been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of NF-κB in murine macrophages. nih.gov This further supports the role of the substituted dihydroxybenzoate scaffold in modulating this critical inflammatory pathway.
In Vivo Pharmacological Activity Assessments (e.g., Inflammatory Bowel Disease Models)
The in vivo anti-inflammatory activity of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has been evaluated in various zebrafish models. In a trinitro-benzene-sulfonic acid (TNBS)-induced zebrafish model of inflammatory bowel disease (IBD), MBD demonstrated notable therapeutic effects. mdpi.comresearchgate.netresearchgate.net It was shown to inhibit the intestinal migration of immune cells, a hallmark of IBD. mdpi.comresearchgate.net Additionally, MBD helped to enhance the integrity of the gut mucosal barrier and improve intestinal peristalsis in the IBD model. mdpi.comresearchgate.net
Beyond the IBD model, MBD also exhibited anti-inflammatory activity in other zebrafish models of inflammation, including those induced by copper sulfate (B86663) (CuSO4), lipopolysaccharide (LPS), and tail amputation. mdpi.comresearchgate.net These findings suggest that MBD possesses broad anti-inflammatory properties.
Similarly, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been studied in a mouse model of atopic dermatitis, where it suppressed the development of symptoms, reduced serum immunoglobulin E (IgE) levels, and decreased inflammatory cell infiltration. nih.gov
Table 1: In Vivo Anti-inflammatory Activity of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) in Zebrafish Models
| Inflammatory Model | Key Findings | Reference |
| TNBS-induced IBD | Inhibited intestinal migration of immune cells, enhanced gut barrier integrity, improved intestinal peristalsis. | mdpi.comresearchgate.netresearchgate.net |
| CuSO4-induced Inflammation | Inhibited migration of immune cells. | mdpi.comresearchgate.net |
| LPS-induced Inflammation | Demonstrated anti-inflammatory effects. | mdpi.comresearchgate.net |
| Tail Amputation | Showed anti-inflammatory activity. | mdpi.comresearchgate.net |
Mechanistic Elucidation of Observed Biological Effects
The mechanism of action for the anti-inflammatory effects of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) is primarily attributed to its regulation of the TLR/NF-κB signaling pathway. mdpi.comresearchgate.net By inhibiting the expression of key pro-inflammatory genes regulated by NF-κB, such as TNF-α, IL-1β, and IL-6, MBD can effectively dampen the inflammatory response. mdpi.comresearchgate.net
The related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), also appears to act through the NF-κB pathway. nih.gov Additionally, BDB has been shown to suppress the phosphorylation of signal transducer and activator of transcription 1 (STAT1), another important signaling molecule in cellular inflammation. nih.gov This suggests that this class of compounds may have multiple targets within the complex network of inflammatory signaling.
Derivatization Strategies for Bioactivity Optimization
While specific derivatization strategies for this compound are not detailed in the available literature, general principles of medicinal chemistry and findings from related series of compounds can provide insights into potential optimization strategies.
The ester group of the benzoate (B1203000) is a common site for modification to alter pharmacokinetic and pharmacodynamic properties. Hydrolysis of the methyl ester to the corresponding carboxylic acid can change the solubility and cell permeability of the compound. Conversion of the ester to various amides or other ester analogues can also be explored to potentially enhance biological activity or metabolic stability. For instance, studies on other benzoate derivatives have shown that the nature of the ester or amide substituent can significantly influence anti-inflammatory activity.
The position and nature of the halogen substituents on the aromatic ring are critical determinants of biological activity. The bromine atom at the 3-position is a common feature in the active analogues discussed. Altering this to other halogens like chlorine or fluorine, or shifting its position, would likely have a significant impact on the structure-activity relationship.
The substitution at the 4-position is also crucial. In the case of this compound, the difluoromethoxy group is of particular interest. The incorporation of fluorine-containing groups like difluoromethoxy can enhance metabolic stability and membrane permeability. nih.gov The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially leading to improved interactions with biological targets. nih.gov Comparing the activity of the 4-(difluoromethoxy) analogue with the 4,5-dihydroxy analogue (MBD) would be a key step in understanding the influence of this substituent on the anti-inflammatory profile. Further exploration of different fluoroalkoxy groups at this position could be a promising avenue for optimizing bioactivity.
Potential Applications and Future Research Directions
Contribution to Medicinal Chemistry and Drug Discovery
The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance the pharmacological properties of lead compounds. nih.govnih.gov The difluoromethoxy group (-OCHF2), in particular, has garnered attention for its ability to modulate metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov While specific research on Methyl 3-bromo-4-(difluoromethoxy)benzoate in drug discovery is not extensively documented in publicly available literature, its structural motifs are relevant to the field.
The difluoromethoxy group can serve as a bioisosteric replacement for other functional groups, such as a methoxy (B1213986) (-OCH3) or trifluoromethoxy (-OCF3) group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov The presence of the bromine atom on the aromatic ring of this compound offers a reactive handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents, a critical step in optimizing a lead compound's potency and selectivity.
The core structure of this compound can be found within patented chemical scaffolds, indicating its potential as a precursor in the synthesis of novel therapeutic agents. guidechem.com The difluoromethoxy moiety is increasingly being incorporated into drug candidates to enhance their metabolic stability against oxidative degradation. researchgate.net This enhanced stability can lead to a longer duration of action and improved bioavailability. General synthetic routes for creating fluoro-acylhydrazones, which can be potent against various pathogens, often start from substituted benzoic acids or their methyl esters, similar in structure to the title compound. nih.gov
Role in Agrochemical Development
Fluorinated compounds play a significant role in the agrochemical industry, with a substantial percentage of modern pesticides containing fluorine. researchgate.netresearchgate.net The difluoromethoxy group is a common feature in many agrochemicals, valued for its contribution to the molecule's biological activity and stability. researchgate.netresearchgate.net Although specific studies detailing the use of this compound in agrochemical development are scarce, its chemical features are pertinent. For instance, primisulfuron-methyl, a herbicide, contains a bis(difluoromethoxy) pyrimidinyl moiety, highlighting the utility of the difluoromethoxy group in this sector. federalregister.gov The general class of sulfonylurea herbicides often incorporates substituted phenyl groups, suggesting a potential synthetic pathway where a compound like this compound could be a valuable intermediate. epa.gov
Exploration in Materials Science
The application of organofluorine compounds extends to materials science, where they are used to create materials with unique properties. researchgate.net While there is no specific research detailing the use of this compound in this field, related fluorinated aromatic compounds have been investigated for their potential in creating photochromic materials and other advanced materials. The introduction of fluorine can influence properties such as thermal stability, and electronic characteristics, which are critical for the performance of advanced materials.
Emerging Research Areas and Unexplored Reactivities
The full potential of this compound remains largely unexplored. Future research could focus on several key areas:
Novel Synthetic Methodologies: Developing new and efficient synthetic routes to access this compound and its derivatives would facilitate its broader use in research.
Catalytic Cross-Coupling Reactions: The bromine atom provides a site for various palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.
Biological Evaluation: Systematic screening of this compound and its derivatives for a wide range of biological activities could uncover new therapeutic or agrochemical leads.
Polymer Chemistry: Investigating the incorporation of this molecule into polymers could lead to the development of new materials with tailored properties.
Toxicity and Environmental Fate Research of Methyl 3 Bromo 4 Difluoromethoxy Benzoate
Mechanistic Studies of Acute and Chronic Toxicological Profiles
Detailed mechanistic studies that would elucidate the pathways through which Methyl 3-bromo-4-(difluoromethoxy)benzoate might exert toxic effects are not available in the current body of scientific research. Such studies would typically involve animal models or advanced in vitro systems to explore absorption, distribution, metabolism, and excretion (ADME) profiles, as well as to identify target organs and molecular initiating events.
The general hazard statements associated with this chemical, such as warnings of skin and eye irritation, point towards a potential for localized inflammatory responses upon direct contact. apolloscientific.co.uksigmaaldrich.com However, the systemic toxicological profile, including potential for neurotoxicity, immunotoxicity, or endocrine disruption following acute or chronic exposure, has not been investigated.
Biotransformation and Metabolite Identification Studies
There is no specific information available regarding the biotransformation or metabolic pathways of this compound in any biological system. Research into how this compound is metabolized by organisms is a critical gap in understanding its potential for bioaccumulation and toxicity. Identifying the resulting metabolites would be essential for a complete toxicological assessment, as metabolites can sometimes be more or less toxic than the parent compound.
Environmental Degradation Pathways and Persistence
Information on the environmental degradation of this compound, whether through biotic or abiotic processes such as hydrolysis, photolysis, or biodegradation, is not documented in available scientific literature. Consequently, its environmental persistence is unknown. The presence of a difluoromethoxy group and a bromine atom on the benzene (B151609) ring may suggest a degree of recalcitrance to degradation, a characteristic often observed in halogenated aromatic compounds.
Ecotoxicological Impact Assessments in Aquatic and Terrestrial Systems
There are no published studies on the ecotoxicological effects of this compound on aquatic or terrestrial organisms. Standardized tests on representative species such as algae, daphnids, fish, earthworms, or plants have not been reported. Therefore, key ecotoxicological endpoints like the EC50 (median effective concentration) and LC50 (median lethal concentration) are not established for this compound, precluding a formal environmental risk assessment. Safety data for a related compound, Methyl 3-bromo-4-hydroxybenzoate, explicitly states to not empty it into drains, suggesting a general caution against environmental release. fishersci.com
Data Tables
Due to the absence of specific research data for this compound, data tables for cytotoxicity, genotoxicity, toxicological profiles, biotransformation, environmental degradation, and ecotoxicology cannot be generated.
Q & A
Basic Research Questions
Q. What are the key functional groups in Methyl 3-bromo-4-(difluoromethoxy)benzoate, and how do they influence its chemical reactivity?
- The compound contains three critical functional groups:
- Bromine atom : Acts as an electron-withdrawing group, directing electrophilic substitution to the ortho/para positions and enhancing electrophilicity .
- Difluoromethoxy group : Introduces steric and electronic effects, increasing lipophilicity and resistance to metabolic degradation .
- Methyl ester : Provides a site for hydrolysis or transesterification reactions, enabling further derivatization .
Q. What synthetic strategies are effective for preparing this compound?
- A typical synthesis involves:
Bromination : Electrophilic bromination of 4-(difluoromethoxy)benzoic acid derivatives using Br₂/FeBr₃ .
Esterification : Reaction with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester .
- Optimization : Solvents like DMF or THF improve yields, while Pd catalysts facilitate selective coupling in multi-step routes .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., methyl ester peak at ~3.9 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 293.97 for C₉H₇BrF₂O₃) and detects fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- SHELX Refinement : Single-crystal X-ray diffraction data processed via SHELXL refines bond lengths, angles, and torsional parameters. For example, the Br–C bond length (1.89 Å) and dihedral angles between the difluoromethoxy and benzoate groups can validate steric interactions .
- Data Contradictions : Discrepancies in density maps may arise from disordered fluorine atoms; iterative refinement with restraints (ISOR/DFIX) improves accuracy .
Q. What experimental approaches elucidate the pharmacological potential of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake : Measure lipophilicity (logP) via shake-flask methods to predict membrane permeability .
- Mechanistic Studies : Molecular docking (AutoDock Vina) predicts interactions with target proteins, guided by the difluoromethoxy group’s hydrophobic pockets .
Q. How can conflicting data in reaction yields be systematically addressed during synthesis?
- Variable Analysis :
- Temperature : Higher temps (>80°C) may degrade sensitive groups (e.g., difluoromethoxy); monitor via TLC .
- Catalysts : Compare Pd(OAc)₂ vs. CuI in coupling reactions; Pd systems often improve regioselectivity but require rigorous oxygen-free conditions .
Q. What strategies mitigate steric hindrance during functionalization of the aromatic ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
